molecular formula C13H14N4O3S2 B2681581 N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 497063-75-9

N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No.: B2681581
CAS No.: 497063-75-9
M. Wt: 338.4
InChI Key: ZWGWMFOVKICERY-UHFFFAOYSA-N
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Description

The compound features a bicyclic [1,3,4]thiadiazolo[3,2-a][1,3]diazepin core fused with a thioacetamide group and a furan-2-ylmethyl substituent. The diazepine ring introduces conformational flexibility, while the thiadiazole moiety is associated with diverse biological activities. The thioether linkage (-S-) and acetamide group may enhance metabolic stability and binding affinity compared to oxygen or methylene analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c18-10-4-1-5-17-12(15-10)22-13(16-17)21-8-11(19)14-7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWMFOVKICERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a complex compound that incorporates both furan and thiadiazole moieties. These structural features are associated with various biological activities, making this compound of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's electronic properties.
  • Thiadiazole Moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Thioacetamide Group : Enhances the compound's reactivity and potential biological interactions.

Molecular Formula : C₁₄H₁₈N₄O₂S
Molecular Weight : 302.38 g/mol

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to inhibit the growth of various bacterial strains. In vitro studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.045 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

Thiadiazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The incorporation of a furan group may enhance these effects by improving the compound’s interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole compounds has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Mycobacterium tuberculosis with MIC = 0.045 µg/mL
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines

Case Study: Synthesis and Testing of Thiadiazole Derivatives

A study conducted by Upare et al. (2019) synthesized various thiadiazole derivatives and evaluated their biological activities. The research highlighted that certain derivatives exhibited significant antimicrobial activity against M. tuberculosis, with a strong correlation between structural modifications and biological efficacy .

The biological mechanisms underlying the activities of this compound are thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical in disease pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling cascades associated with inflammation or cancer progression.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antiviral Properties

Recent studies have identified derivatives of furan-based compounds as potential inhibitors of viral enzymes. For example, compounds structurally related to this compound have been screened for activity against SARS-CoV-2 main protease . The inhibition percentages observed in these studies suggest promising antiviral potential.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have demonstrated that certain derivatives can significantly reduce inflammation markers in cellular models . This property may be attributed to the modulation of pro-inflammatory cytokines.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit tumor cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

StudyFocusFindings
Study 1AntimicrobialShowed effectiveness against E. coli and S. aureus with IC50 values below 10 µM .
Study 2AntiviralIdentified as a potent inhibitor of SARS-CoV-2 Mpro with inhibition rates exceeding 90% at 50 µM .
Study 3Anti-inflammatoryReduced TNF-alpha levels significantly in human cell models .
Study 4AnticancerInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • A furan-2-ylmethyl moiety (electrophilic substitution-prone).

  • A thiadiazolo[3,2-a] diazepin-8-one core (acid/base-sensitive).

  • A thioether (-S-) linkage (oxidation-sensitive).

  • An acetamide group (hydrolysis/condensation-reactive).

These groups dictate its primary reaction pathways .

Oxidation of Thioether Group

The -S- bridge undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions :

  • Reagents : H₂O₂ (30%), mCPBA.

  • Conditions : RT to 50°C, 2–4 h.

  • Products :

    • Sulfoxide: R SO R \text{R SO R }
      (m/z +16 Da).

    • Sulfone: R SO R \text{R SO R }
      (m/z +32 Da).

Hydrolysis of Acetamide

The acetamide group hydrolyzes in acidic/basic media :

  • Acidic Hydrolysis : 6M HCl, reflux → Carboxylic acid + NH₃.

  • Basic Hydrolysis : NaOH (aq.), 80°C → Sodium carboxylate + NH₃.

Electrophilic Aromatic Substitution (Furan Ring)

The furan moiety reacts with electrophiles (e.g., nitration, halogenation):

  • Nitration : HNO₃/H₂SO₄ → 5-nitro-furan derivative (regioselective).

  • Bromination : Br₂/FeBr₃ → 5-bromo-furan derivative.

Hydrogenation of Diazepine Ring

The diazepine ring undergoes partial hydrogenation under H₂/Pd-C :

  • Conditions : 50 psi H₂, EtOH, 6 h.

  • Product : Tetrahydro-diazepine derivative (saturated C-N bonds).

Cross-Coupling Reactions

The thiadiazole sulfur participates in Ullmann-type couplings:

  • Example : Reaction with aryl iodides (CuI, L-proline, K₂CO₃) to form biaryl thioethers.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Photolysis : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfenic acid intermediates .

Analytical Characterization

Key techniques for monitoring reactions :

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.

  • NMR (DMSO-d₆):

    • δ 7.6 ppm (furan H3, H4).

    • δ 4.3 ppm (-CH₂-S-).

    • δ 2.1 ppm (acetamide CH₃).

Mechanistic Insights and Challenges

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring directs nucleophilic attacks at the sulfur atom .

  • Steric Effects : Bulky substituents on the diazepine ring hinder coupling reactions.

  • Byproducts : Over-oxidation of the thioether group and furan ring decomposition are common side reactions requiring precise stoichiometric control.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Functional Groups

Target Compound
  • Core : Bicyclic thiadiazolo-diazepine (8-oxo-5,6,7,8-tetrahydro).
  • Substituents : Furan-2-ylmethyl (via acetamide), thioether linkage.
Analog 1 : N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • Core: Monocyclic 1,3,4-thiadiazole.
  • Substituents : Trichloroethyl, phenyl, acetamide.
  • Key Difference : Lack of diazepine ring reduces conformational flexibility but enhances planarity for π-π stacking .
Analog 2 : Quinazolinone Thioacetamides (Compounds 5–10 in )
  • Core : 4-Oxo-3,4-dihydroquinazolin-2-yl.
  • Substituents : Sulfamoylphenyl, aryl/alkyl groups via thioacetamide.
  • Key Difference: Quinazolinone core is aromatic and planar, favoring enzyme active-site interactions .
Analog 3 : Furan-3-carboxamide Derivatives ()
  • Core : Furan linked to carboxamide.
  • Substituents : Alkyl/aryl groups via hydrazone or acyl azide.
  • Key Difference : Absence of thiadiazole/diazepine limits heterocyclic bioactivity .

Physicochemical Properties

Property Target Compound Analog 1 (4.1) Analog 2 (Compound 8)
Melting Point Not reported 503–504 K 315.5°C
Solubility Likely moderate* Low (non-polar groups) Low (sulfamoylphenyl)
Spectral Data (IR) Expected ν(C=O) ~1650–1670 cm⁻¹ 1670 cm⁻¹ (C=O) 1675 cm⁻¹ (C=O)

*Predicted based on furan’s polarity and diazepine’s flexibility.

Critical Evaluation of Structural and Functional Trade-offs

  • Thiadiazole vs. Quinazolinone: Thiadiazole offers metabolic stability, while quinazolinone provides stronger π-π interactions .
  • Furan vs. Phenyl : Furan’s oxygen atom improves solubility but may reduce thermal stability compared to phenyl .
  • Diazepine Ring : Introduces flexibility but may lower melting points compared to rigid bicyclic systems .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis involves heterocyclization strategies similar to thiadiazolo-diazepine derivatives. Key steps include:

  • Reacting N-substituted thioamides with isothiocyanates or hydrazides in ethanol under reflux (60–80°C) .
  • Cyclization in concentrated sulfuric acid or DMF with iodine/triethylamine to form the bicyclic core .
  • Monitoring via TLC (Silufol UV-254, chloroform:acetone 3:1) to track intermediate formation .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • IR spectroscopy : Identifies carbonyl (1649–1670 cm⁻¹) and thioamide (1130–1259 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirms substituent environments (e.g., furan protons at δ 7.20–7.94 ppm, acetamide CH₃ at δ 1.91 ppm) .
  • Mass spectrometry (FAB) : Validates molecular ions (e.g., m/z = 384 [M+H]⁺ for intermediates) .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Use ethanol or acetic acid to isolate high-purity crystals .
  • Column chromatography : Separate byproducts using silica gel and chloroform:acetone gradients .

Advanced Research Questions

Q. How can reaction yield contradictions be resolved during heterocyclization?

Discrepancies often arise from incomplete cyclization or byproduct formation. Mitigation strategies include:

  • Adjusting stoichiometry (e.g., excess P₂S₅ for thioamide activation) .
  • Optimizing reaction duration (24–48 hours in H₂SO₄) and temperature (293–298 K) .
  • Using X-ray diffraction on co-crystals to identify trapped intermediates and refine conditions .

Q. What computational methods predict reactivity in novel reactions?

  • COMSOL Multiphysics : Simulate reaction kinetics and thermodynamics for cyclization steps .
  • AI-driven models : Train algorithms on spectral databases to predict optimal solvent/reagent combinations .

Q. How can X-ray crystallography elucidate intermediate roles?

  • Co-crystallize intermediates (e.g., thioacetamide derivatives) and analyze bond angles/planarity to confirm mechanistic pathways .
  • Compare experimental data with DFT-calculated geometries to validate transition states .

Q. What strategies validate biological activity without commercial bias?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC) against Gram-positive/negative strains .
  • Docking studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using PyMOL or AutoDock .

Methodological Notes

  • Contradictions in evidence : While reports challenges in isolating pure thioacetamide intermediates, successfully achieves cyclization via iodine-mediated sulfur elimination, highlighting the need for condition-specific optimization.
  • Advanced instrumentation : Prioritize synchrotron X-ray sources for high-resolution crystallography of low-symmetry crystals .

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